1-アリル-2,4-ジメトキシベンゼン

概要

説明

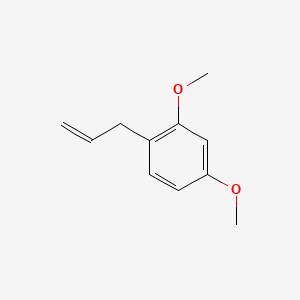

1-Allyl-2,4-dimethoxybenzene, also known as osmorhizol, is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of an allyl group and two methoxy groups attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

1-Allyl-2,4-dimethoxybenzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

準備方法

1-Allyl-2,4-dimethoxybenzene can be synthesized through several methods, including the Friedel-Crafts alkylation reaction. This reaction involves the alkylation of 1,4-dimethoxybenzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial production methods for 1-allyl-2,4-dimethoxybenzene may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

化学反応の分析

1-Allyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding saturated compounds.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields carboxylic acids, while reduction with H₂/Pd results in the formation of saturated hydrocarbons.

作用機序

The mechanism of action of 1-allyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring attacking the electrophile to form a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .

In biological systems, the compound’s mechanism of action may involve its interaction with cellular membranes and enzymes, leading to its observed biological effects. Further research is needed to fully elucidate these mechanisms.

類似化合物との比較

1-Allyl-2,4-dimethoxybenzene can be compared with other similar compounds, such as:

Eugenol (2-methoxy-4-(2-propenyl)phenol): Both compounds contain an allyl group and methoxy groups, but eugenol has a hydroxyl group instead of a second methoxy group.

Estragole (4-allylanisole): Similar to 1-allyl-2,4-dimethoxybenzene, estragole contains an allyl group and a methoxy group, but it lacks the second methoxy group.

4-Allyl-1,2-dimethoxybenzene: This isomer differs in the position of the methoxy groups on the benzene ring.

生物活性

1-Allyl-2,4-dimethoxybenzene (also known as methyleugenol) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

1-Allyl-2,4-dimethoxybenzene is an organic compound with the molecular formula CHO. The structure features an allyl group attached to a dimethoxy-substituted benzene ring. This unique arrangement contributes to its biological activity and reactivity in various chemical processes.

Biological Activities

1. Antimicrobial Properties

Research indicates that 1-allyl-2,4-dimethoxybenzene exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a potential candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of 1-allyl-2,4-dimethoxybenzene has been evaluated using several assays, including DPPH radical scavenging and ABTS assays. Results indicate that the compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .

3. Insecticidal Effects

Interestingly, this compound has also been studied for its insecticidal properties. It was found to act as a kairomone for certain beetle species, significantly attracting them in field trials. Such properties highlight its potential use in pest management strategies .

The biological activity of 1-allyl-2,4-dimethoxybenzene can be attributed to its interaction with cellular targets. The compound is believed to modulate various signaling pathways through:

- Electrophilic Aromatic Substitution : The compound acts as a nucleophile in electrophilic aromatic substitution reactions, allowing it to form reactive intermediates that can interact with biological macromolecules.

- Membrane Interaction : It may alter membrane fluidity and permeability, affecting cellular processes such as enzyme activity and signal transduction.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of 1-allyl-2,4-dimethoxybenzene against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 128 |

These findings suggest that the compound could be further explored for therapeutic applications in treating infections.

Research on Antioxidant Activity

In another study assessing antioxidant properties:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

| ABTS Radical Scavenging | 45 |

The low IC50 values indicate strong antioxidant activity, supporting its potential use in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .

特性

IUPAC Name |

2,4-dimethoxy-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYHZSHPUFYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190467 | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-23-5 | |

| Record name | Osmorhizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmorhizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-allyl-2,4-dimethoxybenzene in the essential oil composition of Anthriscus cerefolium?

A1: 1-Allyl-2,4-dimethoxybenzene is a significant component of the essential oil derived from Anthriscus cerefolium (chervil), although its concentration can vary. Studies have shown that it is the second most abundant compound in the oil, after estragole (methyl chavicol). [, ] For instance, in one study, the essential oil of Anthriscus cerefolium collected in Turkey contained 15.15% 1-allyl-2,4-dimethoxybenzene. [] Interestingly, the ratio of estragole to 1-allyl-2,4-dimethoxybenzene can differ depending on the part of the plant and its growth stage. []

Q2: Has 1-allyl-2,4-dimethoxybenzene been investigated for its interaction with insect olfactory systems?

A2: Yes, research suggests that 1-allyl-2,4-dimethoxybenzene, particularly when combined with 2-allyl-1,3-dimethoxybenzene, can interfere with the antennal responses of male gypsy moths (Lymantria dispar) to their pheromone. [] Electroantennogram (EAG) recordings demonstrated a short-term inhibitory effect on the moths' ability to detect pheromone plumes when exposed to a mixture containing these compounds. [] This highlights the potential of 1-allyl-2,4-dimethoxybenzene and related compounds in disrupting insect olfactory perception, possibly leading to novel pest control strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。